molecular formula C27H40O2 B13433542 Diosgenin,dehydro CAS No. 1672-65-7

Diosgenin,dehydro

Cat. No.: B13433542
CAS No.: 1672-65-7
M. Wt: 396.6 g/mol
InChI Key: YEQBGJNMHDZXRG-ASBKZRTJSA-N
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Description

3-Deoxy-delta3-diosgenin is a naturally occurring steroidal sapogenin, primarily derived from plants belonging to the Dioscoreaceae family This compound is structurally similar to diosgenin, a well-known precursor for the synthesis of various steroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-delta3-diosgenin typically involves the extraction of diosgenin from plant sources, followed by chemical modifications. Diosgenin can be extracted using methods such as soxhlet extraction, heat reflux, ultrasonic-assisted extraction, and liquid-liquid extraction . The extracted diosgenin undergoes a series of chemical reactions, including deoxygenation and isomerization, to yield 3-Deoxy-delta3-diosgenin.

Industrial Production Methods: Industrial production of 3-Deoxy-delta3-diosgenin involves large-scale extraction of diosgenin from Dioscorea species, followed by chemical processing. The optimization of extraction parameters, such as solvent composition, solid-to-solvent ratio, particle size, time, and temperature, is crucial for maximizing yield . Advanced techniques like response surface methodology and artificial neural network modeling are employed to enhance the efficiency of the extraction process.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy-delta3-diosgenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to remove oxygen functionalities and introduce hydrogen atoms.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of 3-Deoxy-delta3-diosgenin. These derivatives exhibit enhanced biological activities and are used in pharmaceutical research.

Scientific Research Applications

3-Deoxy-delta3-diosgenin has a wide range of scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-viral properties.

    Medicine: 3-Deoxy-delta3-diosgenin is explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: The compound is used in the production of steroidal drugs and as a raw material for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of 3-Deoxy-delta3-diosgenin involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the phosphatidylinositide-3 kinase (PI3K)/Akt pathway, extracellular signal-regulated kinase (ERK) pathway, and nuclear factor kappa B (NF-κB) pathway . These pathways play crucial roles in cell proliferation, apoptosis, and inflammation. By inhibiting these pathways, 3-Deoxy-delta3-diosgenin can reduce the proliferation of cancer cells, induce apoptosis, and suppress inflammation.

Comparison with Similar Compounds

3-Deoxy-delta3-diosgenin is structurally similar to other steroidal sapogenins such as diosgenin, dioscin, and yamogenin. it exhibits unique properties that distinguish it from these compounds:

Properties

CAS No.

1672-65-7

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-oxane]

InChI

InChI=1S/C27H40O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24H,6,9-16H2,1-4H3/t17-,18+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1

InChI Key

YEQBGJNMHDZXRG-ASBKZRTJSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)OC1

Origin of Product

United States

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